3-(3-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide
Overview
Description
3-(3-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide is a synthetic organic compound that belongs to the class of isoxazole derivatives Isoxazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene. The nitrile oxide can be generated in situ from an oxime using an oxidizing agent such as chloramine-T.
Coupling of the Aryl Groups: The 3-methoxyphenyl and 3,4,5-trimethoxyphenyl groups can be introduced through a coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction, using appropriate aryl boronic acids and palladium catalysts.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction between the isoxazole carboxylic acid and an amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-(3-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic groups using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The isoxazole ring can be reduced to form a dihydroisoxazole derivative using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents such as sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium catalysts for coupling reactions
Solvents: Tetrahydrofuran, dichloromethane, ethanol
Major Products Formed
Oxidation: Formation of phenolic derivatives
Reduction: Formation of dihydroisoxazole derivatives
Substitution: Formation of substituted aryl derivatives
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: As a potential inhibitor of specific enzymes and as a probe for studying biological pathways.
Medicine: As a potential therapeutic agent for the treatment of diseases such as cancer, inflammation, and neurological disorders.
Industry: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(3-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by inhibiting enzyme activity, modulating receptor function, or interfering with cellular signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(3-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide: Lacks the 3,4,5-trimethoxyphenyl group.
N-(3,4,5-trimethoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide: Lacks the 3-methoxyphenyl group.
3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide: Contains a different substitution pattern on the aryl groups.
Uniqueness
The uniqueness of 3-(3-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide lies in its specific substitution pattern, which can confer distinct biological and chemical properties. The presence of both 3-methoxyphenyl and 3,4,5-trimethoxyphenyl groups can enhance its interactions with molecular targets and influence its reactivity in chemical reactions.
Properties
IUPAC Name |
3-(3-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O6/c1-24-14-7-5-6-12(8-14)15-11-18(28-22-15)20(23)21-13-9-16(25-2)19(27-4)17(10-13)26-3/h5-10,18H,11H2,1-4H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGCBEKFBQMYJMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NOC(C2)C(=O)NC3=CC(=C(C(=C3)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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